molecular formula C11H13NO B160286 1-Acetyl-1,2,3,4-tetrahydroquinoline CAS No. 4169-19-1

1-Acetyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B160286
CAS No.: 4169-19-1
M. Wt: 175.23 g/mol
InChI Key: RRWLNRQGJSQRAF-UHFFFAOYSA-N
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Description

1-Acetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of tetrahydroquinoline, featuring an acetyl group at the nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline scaffold . The acetylation of the resulting tetrahydroquinoline with acetic anhydride yields this compound .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tungsten catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLNRQGJSQRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324444
Record name 1-Acetyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4169-19-1
Record name Kyuzol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (5 g, 0.038 mol) and triethylamine (4.55 g, 0.045 mol) were dissolved in 55 ml ether. Acetyl chloride (3.24 g, 0.041 mol) was added and the mixture stirred for 30 minutes, and poured into a mixture of 100 ml 1M HCl and 50 ml ether. The organic layer was separated, washed 1×100 ml 1M HCl and then 2×100 ml 5% NaHCO3, dried (K2CO3) and stripped to yield title product as an oil, 5.13 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Acetic anhydride (55.5 g; 1.05 equiv.) was slowly added dropwise, at 0° C., to a solution of 1,2,3,4-tetrahydroquinoline (69 g; 1 equiv.) in 690 ml of dichloromethane. The reaction mixture was stirred for 30 minutes at room temperature and, when the conversion was complete, was washed with cold water and sodium hydrogen carbonate solution. The organic phase was dried over sodium sulfate and concentrated under reduced pressure. 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone (85 g; 94.4%) was obtained in the form of a colorless oil.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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